molecular formula C19H23N7O6 B588109 (6S)-Tetrahydrofolic Acid CAS No. 71963-69-4

(6S)-Tetrahydrofolic Acid

Cat. No. B588109
CAS RN: 71963-69-4
M. Wt: 445.436
InChI Key: GTHBYNYDVOUIBB-VHBIQUBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6S)-Tetrahydrofolic acid” is a derivative of folic acid in which the pteridine ring is fully reduced . It is the parent compound of a variety of coenzymes that serve as carriers of one-carbon groups in metabolic reactions . It is a diastereomer of tetrahydrofolic acid, a reduced form of folic acid that serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism .


Synthesis Analysis

The natural 6-isomers of tetrahydrofolates have been produced by enzymatic or stereoselective chemical reduction of folic acid, chromatographic separation, and fractional crystallization . The total stereospecific synthesis of tetrahydropterins, including tetrahydrofolic acid, has been accomplished .


Molecular Structure Analysis

The molecular formula of “(6S)-Tetrahydrofolic acid” is C19H23N7O6 . The average mass is 445.429 Da and the monoisotopic mass is 445.170990 Da .


Chemical Reactions Analysis

“(6S)-Tetrahydrofolic acid” serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism . It is 1,000-fold more active than the (6R) form at promoting the binding of fluorodeoxyuridylate to thymidylate synthase and 600-fold more active as a growth factor of P. cerevisiae .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6S)-Tetrahydrofolic acid” include a molecular weight of 445.4 g/mol, hydrogen bond donor count of 10, hydrogen bond acceptor count of 14, rotatable bond count of 9, exact mass of 543.13836119 g/mol, monoisotopic mass of 543.13836119 g/mol, topological polar surface area of 290 Ų, heavy atom count of 37, and covalently-bonded unit count of 2 .

Scientific Research Applications

Specific Scientific Field: Cardiovascular Research

“(6S)-Tetrahydrofolic Acid”, also known as 6S-5-Methyltetrahydrofolate, is used in cardiovascular research, particularly in the study of cardiovascular toxicity .

Comprehensive and Detailed Summary of the Application

In cardiovascular research, “(6S)-Tetrahydrofolic Acid” is used to evaluate the toxicity and safety of Folic Acid (FA) and 6S-5-Methyltetrahydrofolate-Calcium (MTHF-Ca) on embryonic development, with a focus on cardiovascular defects .

Detailed Description of the Methods of Application or Experimental Procedures

The toxicity of FA and MTHF-Ca was analyzed in zebrafish from four to seventy-two hours post-fertilization. The efficacy of FA and MTHF-Ca was assessed in a zebrafish angiogenesis model. Differently expressed genes in in vitro fertilized murine blastocysts cultured with FA and MTHF-Ca were analyzed .

Specific Scientific Field: Pharmacokinetics

“(6S)-Tetrahydrofolic Acid”, also known as 6S-5-Methyltetrahydrofolate, is used in pharmacokinetic research, particularly in the study of plasma folate levels .

Comprehensive and Detailed Summary of the Application

In pharmacokinetic research, “(6S)-Tetrahydrofolic Acid” is used to compare pharmacokinetic parameters of [6S]-5-MTHF and folic acid (FA) in women with the homozygous (TT) and wild-type (CC) 677C–>T mutation .

Detailed Description of the Methods of Application or Experimental Procedures

Healthy females (TT, n= 16; CC, n= 8) received a single oral dose of FA (400 microg) and [6S]-5-MTHF (416 microg) in a randomized crossover design. Plasma folate was measured up to 8 h after supplementation .

Thorough Summary of the Results or Outcomes Obtained

The study found that [6S]-5-MTHF increases plasma folate more effectively than FA in subjects with the TT and CC genotype of the 677C→T mutation of MTHFR .

Specific Scientific Field: Toxicology

“(6S)-Tetrahydrofolic Acid” is also used in toxicology, particularly in the study of embryonic development .

Comprehensive and Detailed Summary of the Application

In toxicology, “(6S)-Tetrahydrofolic Acid” is used to evaluate the toxicity and safety of FA and MTHF-Ca on embryonic development .

Detailed Description of the Methods of Application or Experimental Procedures

The toxicity of FA and MTHF-Ca was analyzed in zebrafish from four to seventy-two hours post-fertilization. The efficacy of FA and MTHF-Ca was assessed in a zebrafish angiogenesis model .

Thorough Summary of the Results or Outcomes Obtained

The study found that FA, but not MTHF-Ca, could inhibit angiogenesis in zebrafish and result in abnormal cardiovascular development, leading to embryonic death .

Specific Scientific Field: Lactic Acid Bacteria Research

“(6S)-Tetrahydrofolic Acid”, also known as 6S-5-Methyltetrahydrofolate, is used in research on lactic acid bacteria (LAB), particularly in the study of non-coding RNA molecules .

Comprehensive and Detailed Summary of the Application

In LAB research, “(6S)-Tetrahydrofolic Acid” is used to study the role of non-coding RNA molecules, particularly 6S RNA, in the regulation of the response of these bacteria to different stress conditions .

Detailed Description of the Methods of Application or Experimental Procedures

The study of 6S RNA in LAB involves genomic annotation of 6S RNA throughout the Lactobacillales order. This covers secondary structures, synteny, phylogeny, and product RNA start sites .

Thorough Summary of the Results or Outcomes Obtained

The study found that despite a large number of species and the heterogeneity of LAB, the stress regulator 6S RNA is well-conserved both from a structural as well as a syntenic perspective .

Specific Scientific Field: Nutritional Research

“(6S)-Tetrahydrofolic Acid” is also used in nutritional research, particularly in the study of folate bioavailability .

Comprehensive and Detailed Summary of the Application

In nutritional research, “(6S)-Tetrahydrofolic Acid” is used to evaluate the bioavailability of folate from this source .

Detailed Description of the Methods of Application or Experimental Procedures

The study involves the evaluation of the safety of (6S)-5-methyltetrahydrofolic acid, glucosamine salt (5MTHF-glucosamine), when added for nutritional purposes to food supplements as a source of folate .

Thorough Summary of the Results or Outcomes Obtained

The study found that (6S)-5-methyltetrahydrofolic acid, glucosamine salt (5MTHF-glucosamine) is a safe source of folate for nutritional purposes .

Safety And Hazards

When handling “(6S)-Tetrahydrofolic acid”, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

As for future directions, there are ongoing studies and research on “(6S)-Tetrahydrofolic Acid”. For instance, there is a study on whether natural (6S)-5-methyltetrahydrofolic acid is as effective as synthetic folic acid in increasing serum and red blood cell folate concentrations during pregnancy . Another study focuses on the production of (6S)-and (6R)-tetrahydrofolic acid .

properties

CAS RN

71963-69-4

Product Name

(6S)-Tetrahydrofolic Acid

Molecular Formula

C19H23N7O6

Molecular Weight

445.436

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-4a,5,6,7-tetrahydro-1H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,14,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t11-,12-,14?/m0/s1

InChI Key

GTHBYNYDVOUIBB-VHBIQUBJSA-N

SMILES

C1C(NC2C(=N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Assay:≥95%A crystalline solid

synonyms

(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S)-Tetrahydrofolic Acid
Reactant of Route 2
(6S)-Tetrahydrofolic Acid
Reactant of Route 3
(6S)-Tetrahydrofolic Acid
Reactant of Route 4
(6S)-Tetrahydrofolic Acid
Reactant of Route 5
(6S)-Tetrahydrofolic Acid
Reactant of Route 6
(6S)-Tetrahydrofolic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.